molecular formula C15H15NO3 B12661331 8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate CAS No. 27143-44-8

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate

Cat. No.: B12661331
CAS No.: 27143-44-8
M. Wt: 257.28 g/mol
InChI Key: FPJPOOKQTKUORC-PLKIVWSFSA-N
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Description

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate is a compound derived from 8-hydroxyquinoline, a heterocyclic organic compound known for its diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate typically involves the reaction of 8-hydroxyquinoline with (E,E)-hexa-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with molecular targets such as enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The pathways involved may include the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Properties

CAS No.

27143-44-8

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(2E,4E)-hexa-2,4-dienoate;quinolin-1-ium-8-ol

InChI

InChI=1S/C9H7NO.C6H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-3-4-5-6(7)8/h1-6,11H;2-5H,1H3,(H,7,8)/b;3-2+,5-4+

InChI Key

FPJPOOKQTKUORC-PLKIVWSFSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2

Canonical SMILES

CC=CC=CC(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2

Origin of Product

United States

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